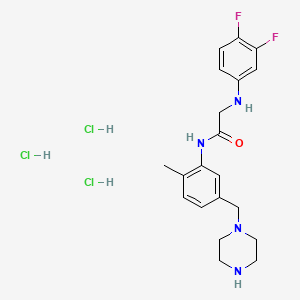

![molecular formula C20H20N4O2S2 B2473547 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392295-64-6](/img/structure/B2473547.png)

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

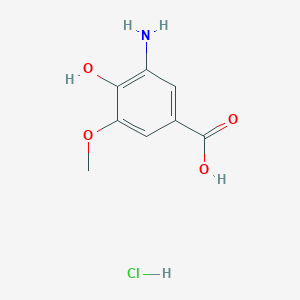

The compound “N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole ring, along with various functional groups including an aniline, a sulfanyl group, and a benzamide .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the aniline and benzamide groups might undergo reactions typical of amines and amides, respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Enzymes

Research demonstrates that sulfonamide derivatives, which may include compounds structurally similar to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide, act as inhibitors for carbonic anhydrase isozymes (hCA I and II). These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water, playing a crucial role in various physiological processes in living organisms (Gokcen et al., 2016).

Antitubercular Properties

Certain thiadiazole derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds, through their structure-activity relationships, offer a new class of antituberculosis agents. Their selective antimycobacterial effect and low in vitro toxicity make them promising candidates for tuberculosis treatment (Karabanovich et al., 2016).

Antifungal Activity

Research has shown that metal complexes of aminobenzolamide derivatives, which are structurally related to thiadiazoles, act as effective antifungal agents against species like Aspergillus and Candida. These complexes demonstrate activities comparable to conventional antifungal drugs and offer a potential alternative mechanism of action, unrelated to the inhibition of lanosterol-14-α-demethykase (Mastrolorenzo et al., 2000).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative containing thiadiazole groups has been synthesized, exhibiting high singlet oxygen quantum yield. This property, along with good fluorescence, suggests its potential use as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).

Central Nervous System Activity

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been evaluated for their effects on central nervous system activity. Some of these compounds exhibit antidepressant and anxiolytic properties, suggesting potential therapeutic applications in mental health disorders (Clerici et al., 2001).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action, based on similar compounds, is the inhibition of cell proliferation, particularly in cancer cells. This is achieved through the induction of cell cycle arrest and apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(10-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLOIZCEUCIFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

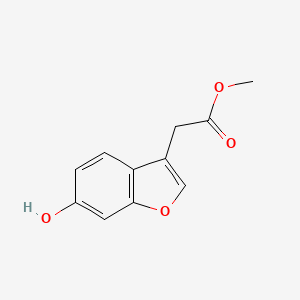

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

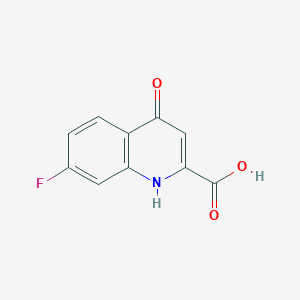

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

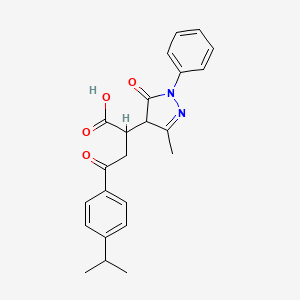

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)

![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)